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Compound of Interest

Compound Name: alpha-Bisabolene

Cat. No.: B094291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers,

physicochemical properties, and analytical methodologies for α-bisabolene. This

sesquiterpene, found in various essential oils, is of significant interest for its potential

therapeutic properties. This document is intended to serve as a valuable resource for

researchers and professionals involved in natural product chemistry, pharmacology, and drug

development.

Chemical Identifiers and Physicochemical
Properties
α-Bisabolene is a monocyclic sesquiterpene with several isomers, the most common of which

are the (E)- and (Z)-isomers of α-bisabolene. Accurate identification and differentiation of these

isomers are crucial for research and development purposes. The following table summarizes

the key chemical identifiers and physicochemical properties of α-bisabolene and its main

isomers.
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Identifier
α-Bisabolene
(general)

(E)-α-Bisabolene (Z)-α-Bisabolene

CAS Number 17627-44-0[1][2][3] 25532-79-0[4][5][6] 29837-07-8[7]

Molecular Formula C₁₅H₂₄[1][2][8] C₁₅H₂₄[4] C₁₅H₂₄[7]

Molecular Weight 204.35 g/mol [1][2][8] 204.35 g/mol [4] 204.35 g/mol [7]

IUPAC Name

1-methyl-4-(6-

methylhepta-2,5-dien-

2-yl)cyclohexene[1]

1-methyl-4-[(2E)-6-

methylhepta-2,5-dien-

2-yl]cyclohexene[4]

1-methyl-4-[(2Z)-6-

methylhepta-2,5-dien-

2-yl]cyclohexene[7]

InChI

InChI=1S/C15H24/c1-

12(2)6-5-7-14(4)15-

10-8-13(3)9-11-15/h6-

8,15H,5,9-11H2,1-

4H3[1]

InChI=1S/C15H24/c1-

12(2)6-5-7-14(4)15-

10-8-13(3)9-11-15/h6-

8,15H,5,9-11H2,1-

4H3/b14-7+

InChI=1S/C15H24/c1-

12(2)6-5-7-14(4)15-

10-8-13(3)9-11-15/h6-

8,15H,5,9-11H2,1-

4H3/b14-7-[7]

InChIKey
YHBUQBJHSRGZNF-

UHFFFAOYSA-N[1][3]

YHBUQBJHSRGZNF-

VGOFMYFVSA-N

YHBUQBJHSRGZNF-

AUWJEWJLSA-N[7]

SMILES
CC1=CCC(CC1)C(=C

CC=C(C)C)C[1][9]

CC1=CCC(CC1)/C(=

C/CC=C(C)C)/C

CC1=CCC(CC1)/C(=

C\CC=C(C)C)/C[7]

PubChem CID 86597[1] 5315468[4] 5352653[10]

Boiling Point ~277 °C (Predicted)[6] - -

Density
~0.86 g/cm³

(Predicted)[6]
- -

Isomeric Relationships of α-Bisabolene
The isomeric complexity of α-bisabolene necessitates a clear understanding of the

relationships between its different forms. The following diagram illustrates the classification of

α-bisabolene isomers and their key identifiers, providing a logical framework for their

differentiation.
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α-Bisabolene Isomers

Stereoisomers

α-Bisabolene (General)
CAS: 17627-44-0

InChIKey: YHBUQBJHSRGZNF-UHFFFAOYSA-N

(E)-α-Bisabolene
CAS: 25532-79-0

InChIKey: YHBUQBJHSRGZNF-VGOFMYFVSA-N

is a stereoisomer of

(Z)-α-Bisabolene
CAS: 29837-07-8

InChIKey: YHBUQBJHSRGZNF-AUWJEWJLSA-N
is a stereoisomer of

Click to download full resolution via product page

Isomeric relationships of α-bisabolene.

Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate analysis and

characterization of α-bisabolene. This section provides methodologies for its analysis by Gas

Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile

and semi-volatile compounds like α-bisabolene in complex mixtures such as essential oils.

3.1.1. Sample Preparation

Essential Oils: Dilute the essential oil sample in a suitable organic solvent (e.g., hexane or

ethyl acetate) to a concentration of approximately 1 mg/mL.

Plant Material: Perform solvent extraction (e.g., with hexane or dichloromethane) or

hydrodistillation to obtain the essential oil. The resulting extract can then be diluted as

described above.
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Internal Standard: For quantitative analysis, add a known amount of an internal standard

(e.g., n-alkane series or a non-interfering terpene) to the sample prior to injection.

3.1.2. GC-MS Instrumentation and Conditions

Gas Chromatograph: Agilent 7890B GC or equivalent.

Mass Spectrometer: Agilent 5977A MSD or equivalent.

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

capillary column.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250 °C.

Injection Volume: 1 µL in splitless mode.

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 min.

Ramp: 3 °C/min to 240 °C.

Hold: 5 min at 240 °C.

MS Parameters:

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Ionization Energy: 70 eV (Electron Ionization).

Mass Scan Range: m/z 40-400.

3.1.3. Data Analysis
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Identification: Identify α-bisabolene isomers by comparing their mass spectra and retention

indices with those of authentic standards and with data from spectral libraries (e.g., NIST,

Wiley).

Quantification: For quantitative analysis, construct a calibration curve using a series of

standard solutions of known concentrations. Calculate the concentration of α-bisabolene in

the sample by comparing its peak area (normalized to the internal standard) to the

calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Characterization
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

organic molecules, including the determination of stereochemistry.

3.2.1. Sample Preparation

Dissolve 5-10 mg of purified α-bisabolene in approximately 0.6 mL of a deuterated solvent

(e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical

shifts.

3.2.2. NMR Instrumentation and Experiments

Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

1D NMR Experiments:

¹H NMR: Provides information on the proton environment, including chemical shifts,

multiplicities (splitting patterns), and integration (number of protons).

¹³C NMR: Provides information on the carbon skeleton, including the number of different

carbon environments.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings,

revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two or three bonds, crucial for assembling the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial

proximity of protons, which is essential for determining the relative stereochemistry of the

molecule, including the configuration of the double bonds in (E)- and (Z)-isomers.

3.2.3. Data Analysis

Process the raw NMR data (FID) using appropriate software (e.g., MestReNova, TopSpin).

Reference the spectra to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm for ¹H and δ

77.16 ppm for ¹³C).

Assign all ¹H and ¹³C signals by systematically analyzing the 1D and 2D NMR spectra.

Confirm the structure and stereochemistry of the α-bisabolene isomer by integrating all the

spectroscopic information.

Conclusion
This technical guide provides essential information for the identification, characterization, and

analysis of α-bisabolene. The detailed chemical identifiers, physicochemical properties, and

experimental protocols are intended to support researchers and professionals in their work with

this promising natural compound. Adherence to these methodologies will ensure the generation

of reliable and reproducible data, facilitating further research into the biological activities and

potential applications of α-bisabolene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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